7-O-Ethyldaidzein

描述

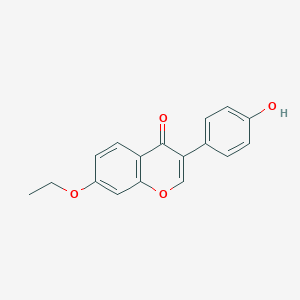

7-O-Ethyldaidzein: is a chemical compound with the molecular formula C17H14O4 and a molecular weight of 282.29 g/mol . This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological and pharmacological activities. It is characterized by the presence of an ethoxy group at the 7th position and a hydroxyphenyl group at the 3rd position on the chromen-4-one backbone .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-O-Ethyldaidzein typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxyacetophenone with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction mixture is then subjected to cyclization using an acid catalyst like sulfuric acid to form the chromen-4-one core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

化学反应分析

Types of Reactions

7-O-Ethyldaidzein undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The chromen-4-one core can be reduced to form chroman derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as or in acidic medium.

Reduction: Reagents like or .

Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of quinone derivatives.

Reduction: Formation of chroman derivatives.

Substitution: Formation of various substituted chromen-4-one derivatives.

科学研究应用

Cancer Therapeutics

Estrogen Receptor Modulation

Research indicates that 7-O-Ethyldaidzein exhibits significant effects on estrogen receptor activity, which is crucial in the context of hormone-sensitive cancers such as breast and prostate cancers. Studies have shown that modifications to the hydroxyl group at the 7-position can alter the compound's estrogenic and antiestrogenic properties. For instance, certain analogues of daidzein with 7-O substitutions demonstrate enhanced antiestrogenic activity, effectively inhibiting the proliferation of MCF-7 breast cancer cells .

Case Study: MCF-7 Cell Line

A study involving MCF-7 cells revealed that this compound could inhibit estrogen-induced transcriptional activity and reduce cell proliferation significantly. In vitro assays indicated that at higher concentrations, this compound completely blocked estrogen receptor-mediated transcriptional activity, suggesting its potential as a therapeutic agent against estrogen-dependent tumors .

Hormonal Regulation

Role in Menopausal Symptoms

Isoflavones like this compound may also play a role in alleviating menopausal symptoms due to their phytoestrogenic properties. These compounds can mimic estrogen in the body, potentially offering relief from hot flashes and other related symptoms. The structural modifications of daidzein derivatives can enhance their binding affinity to estrogen receptors, thereby improving their efficacy in hormone replacement therapies .

Cardiovascular Health

Protective Effects Against Cardiovascular Diseases

Daidzein and its derivatives have been linked to cardiovascular health benefits. Research suggests that these compounds can reduce oxidative stress and improve endothelial function, which are critical factors in cardiovascular disease prevention. The anti-inflammatory properties of this compound may contribute to lowering the risk of heart diseases by modulating lipid profiles and reducing arterial stiffness .

Anti-Inflammatory Properties

Mechanisms of Action

The anti-inflammatory effects of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses. This property is particularly beneficial in conditions characterized by chronic inflammation, such as arthritis and metabolic syndrome. The compound's ability to regulate immune responses positions it as a potential therapeutic agent for various inflammatory diseases .

Neuroprotective Effects

Potential in Neurodegenerative Diseases

Emerging research highlights the neuroprotective effects of isoflavones like this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert protective effects on neuronal cells by reducing oxidative stress and promoting neurogenesis, thereby offering a novel approach for neuroprotection .

Data Summary Table

作用机制

The mechanism of action of 7-O-Ethyldaidzein involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, reducing oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK .

相似化合物的比较

Similar Compounds

7-Hydroxy-3-phenyl-4H-chromen-4-one: Lacks the ethoxy group, which may affect its biological activity.

3-(4-Ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one: Similar structure but with an additional phenoxy group, leading to different properties.

Uniqueness

7-O-Ethyldaidzein is unique due to the presence of both ethoxy and hydroxyphenyl groups, which contribute to its distinct chemical reactivity and biological activities. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in various research fields .

生物活性

7-O-Ethyldaidzein is a synthetic derivative of daidzein, an isoflavone known for its biological activities, particularly its estrogenic and antiestrogenic effects. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of an ethyl group at the 7-position of the daidzein molecule. The modification aims to enhance the compound's biological activity compared to its parent compound, daidzein. The synthesis typically involves alkylation reactions where ethyl groups are introduced to the hydroxyl group at position 7.

Research indicates that this compound interacts with estrogen receptors (ERs), influencing various cellular processes:

- Estrogenic Activity : Studies have shown that modifications at the 7-position can shift the compound's activity from estrogenic to antiestrogenic. For instance, while daidzein exhibits estrogenic properties, certain analogues, including some derivatives like this compound, may act as selective estrogen receptor modulators (SERMs) depending on their structure .

- Antiestrogenic Activity : Investigations into daidzein analogues reveal that substitutions at the 7-position can lead to increased antiestrogenic activity. In particular, compounds with hydrophobic groups at this position have demonstrated significant antagonistic effects on ER-mediated transcriptional activity .

Biological Effects

The biological effects of this compound can be summarized in several key areas:

- Cancer Cell Proliferation : In vitro studies using MCF-7 breast cancer cells indicate that this compound can inhibit cell proliferation in the presence of estradiol. The compound's ability to block ER-mediated signaling pathways contributes to its potential as a therapeutic agent against hormone-dependent cancers .

- Antioxidant Properties : Like other isoflavones, this compound exhibits antioxidant activity, which may protect cells from oxidative stress and reduce inflammation. This property is particularly relevant in the context of cancer prevention and cardiovascular health .

- Metabolic Effects : The compound has also been studied for its impact on metabolic pathways. Isoflavones, including derivatives like this compound, have been shown to influence lipid metabolism and glucose homeostasis, suggesting potential benefits for metabolic syndrome and diabetes management .

Case Studies

Several studies have investigated the biological activities of this compound and related compounds:

- Study on MCF-7 Cells : A study reported that this compound significantly inhibited the clonogenicity of MCF-7 cells when treated with estradiol. At a concentration of 10 μM, it completely blocked cell proliferation, demonstrating its potent antiestrogenic properties .

- Safety Assessment in Cosmetic Applications : A recent case study evaluated the safety of daidzein derivatives in cosmetic formulations. It concluded that concentrations up to 0.1% were safe for topical application based on pharmacokinetic modeling and bioactivity exposure ratios .

Summary of Biological Activities

属性

IUPAC Name |

7-ethoxy-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-2-20-13-7-8-14-16(9-13)21-10-15(17(14)19)11-3-5-12(18)6-4-11/h3-10,18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGLMEIZDQKJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400753 | |

| Record name | 7-Ethoxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146698-96-6 | |

| Record name | 7-Ethoxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。